molecular formula C12H15NO B7474648 1-(Azetidin-1-yl)-3-phenylpropan-1-one

1-(Azetidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B7474648
M. Wt: 189.25 g/mol
InChI Key: AKOYFESSWKFHBF-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-3-phenylpropan-1-one is a ketone derivative featuring a phenylpropan-1-one backbone substituted with an azetidine ring.

Properties

IUPAC Name

1-(azetidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(13-9-4-10-13)8-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOYFESSWKFHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Azetidin-1-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of azetidine to a suitable α,β-unsaturated carbonyl compound. The reaction typically requires a base catalyst such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction conditions often involve moderate temperatures and can be completed within a few hours .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Azetidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace the nitrogen atom’s substituents.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized derivatives of the original compound .

Scientific Research Applications

1-(Azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers investigate its biological activities, including antimicrobial, antiviral, and anticancer properties, to understand its potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural homology with several phenylpropan-1-one derivatives, differing primarily in substituents attached to the ketone or phenyl group. Key analogs include:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Features
1-(4-Chlorophenyl)-3-phenylpropan-1-one 4-Cl on phenyl ring C15H13ClO 244.72 Enhanced electrophilicity due to Cl substituent; used in bioreduction studies
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one 4-OH on phenyl ring C15H14O2 226.27 Increased polarity and H-bonding capacity; dihydrochalcone derivative
1-(1H-Indol-3-yl)-3-phenylpropan-1-one Indole ring at C1 C17H15NO 249.31 Potential bioactive scaffold; melting point 157–159°C
1-(4-Bromophenyl)-3-phenylpropan-1-one 4-Br on phenyl ring C15H13BrO 289.17 Higher molecular weight; safety data available (GHS compliance)
1-(2-Hydroxyphenyl)-3-phenylpropan-1-one 2-OH on phenyl ring C15H14O2 226.27 Ortho-substitution may enhance acidity; used as a reference standard
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one Piperazine-linked azetidine C10H19N3O 197.28 Increased basicity due to piperazine; lab use only

Key Observations :

  • Electronic Effects : Halogen substituents (Cl, Br) enhance electrophilicity, while hydroxyl groups improve solubility and H-bonding .
  • Steric Effects : Bulky groups like indole or piperazine alter conformational flexibility and binding interactions .
  • Azetidine vs. Other Heterocycles : Azetidine’s smaller ring size (vs. piperidine or pyrrolidine) may reduce steric hindrance but increase ring strain .

Physicochemical Properties

  • Melting Points :
    • 1-(1H-Indol-3-yl)-3-phenylpropan-1-one: 157–159°C
    • 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one: Storage at room temperature (polarity likely reduces melting point) .
  • Solubility : Hydroxyl and amine substituents (e.g., 4-hydroxyphenyl, piperazinyl) enhance water solubility compared to halogenated or hydrocarbon analogs .
  • Acidity: 2'-Hydroxy-3-phenylpropiophenone (pKa ~10) exhibits acidity due to ortho-hydroxyl group stabilization .

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